molecular formula C10H12BrClN2O B8681968 N-(5-bromo-pyridin-2-yl)-3-chloro-2,2-dimethyl-propionamide

N-(5-bromo-pyridin-2-yl)-3-chloro-2,2-dimethyl-propionamide

Cat. No. B8681968
M. Wt: 291.57 g/mol
InChI Key: CUFAZJZZEREUEQ-UHFFFAOYSA-N
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Patent
US09315498B2

Procedure details

To a solution of 2-amino-5-bromopyridine (100 mg, 0.454 mmol) in dichloromethane (6 ml) were added triethylamine (0.19 ml, 1.364 mmol, 3 equiv.) and 3-chloro-2,2-dimethyl-propionyl chloride (CAS 4300-97-4) (140 mg, 0.909 mmol, 2 equiv.) at 0-5° C. The mixture was stirred for 16 hours at room temperature. The reaction mixture was evaporated and the crude product was purified by flash chromatography on silica gel column and eluting with an ethyl acetate:heptane gradient 5:95 to 10:90. The desired N-(5-bromo-pyridin-2-yl)-3-chloro-2,2-dimethyl-propionamide (154 mg, 74% yield) was obtained as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(N(CC)CC)C.[Cl:16][CH2:17][C:18]([CH3:23])([CH3:22])[C:19](Cl)=[O:20]>ClCCl>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:19](=[O:20])[C:18]([CH3:23])([CH3:22])[CH2:17][Cl:16])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 mg
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography on silica gel column
WASH
Type
WASH
Details
eluting with an ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC(C(CCl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 116.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.